Valproyl hydroxamic acid, VPA-HA
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Overview
Description
Valproyl hydroxamic acid is a derivative of valproic acid, a well-known anticonvulsant drug. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of epilepsy and bipolar disorders. Valproyl hydroxamic acid exhibits unique pharmacological properties that differentiate it from its parent compound, valproic acid .
Preparation Methods
Valproyl hydroxamic acid can be synthesized through various synthetic routes. One common method involves the reaction of valproic acid with hydroxylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the hydroxamic acid derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Valproyl hydroxamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oximes, while reduction can produce amines .
Scientific Research Applications
Valproyl hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used in studies related to chemical synthesis and reaction mechanisms.
Biology: The compound is employed in cell signaling studies due to its ability to inhibit histone deacetylases (HDACs).
Medicine: Valproyl hydroxamic acid shows promise as an anticonvulsant and in the treatment of bipolar disorders.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of valproyl hydroxamic acid involves the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and chromatin remodeling. By inhibiting HDACs, valproyl hydroxamic acid can alter gene expression patterns, leading to its therapeutic effects. The compound also interacts with neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Valproyl hydroxamic acid can be compared with other similar compounds, such as:
Valproic acid: The parent compound, known for its anticonvulsant and mood-stabilizing effects.
Valpromide: A derivative of valproic acid with enhanced anticonvulsant activity.
N-methoxy valpromide: Another derivative with improved pharmacological properties.
Valproyl hydroxamic acid stands out due to its unique ability to inhibit HDACs and its potential for reduced toxicity compared to valproic acid.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(hydroxyamino)-5-oxo-2-propylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-6(8(11)12)4-5-7(10)9-13/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
DBKKIECDQPUEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)NO)C(=O)O |
Origin of Product |
United States |
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